2-Éthyl-3-oxopentanoate de méthyle

Vue d'ensemble

Description

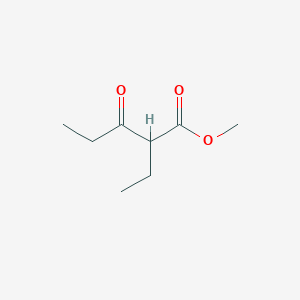

Methyl 2-ethyl-3-oxopentanoate is a type of ester, which is a class of organic compounds that result from the condensation of an acid and an alcohol. Ester compounds are widely used in a variety of fields, including in the production of polymers, in food flavorings, and in the pharmaceutical industry .

Molecular Structure Analysis

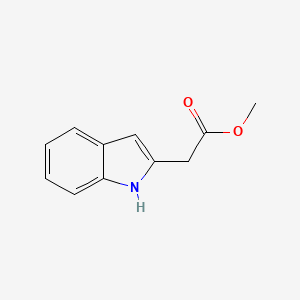

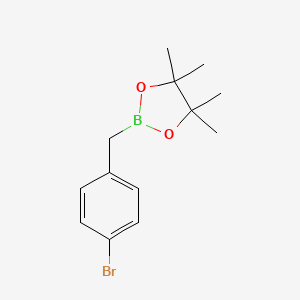

The molecular structure of an ester like Methyl 2-ethyl-3-oxopentanoate typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact structure would depend on the specific alcohol and acid used in the synthesis .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and acid in the presence of water. This reaction is often catalyzed by either an acid or a base .Applications De Recherche Scientifique

2-Éthyl-3-oxopentanoate de méthyle : Analyse complète des applications de la recherche scientifique

Bloc de construction de la synthèse organique : Le 2-éthyl-3-oxopentanoate de méthyle est un bloc de construction polyvalent en synthèse organique. Il est couramment utilisé pour la synthèse de divers composés organiques, notamment les produits pharmaceutiques, les produits agrochimiques et les arômes. Son utilité réside dans sa capacité à former des liaisons carbone-carbone par synthèse malonique, ce qui est crucial pour la construction d’architectures moléculaires complexes .

Recherche pharmaceutique : En recherche pharmaceutique, le 2-éthyl-3-oxopentanoate de méthyle est étudié pour son utilisation potentielle dans le développement d’auxiliaires chiraux. Ces auxiliaires peuvent contribuer à contrôler la stéréochimie des réactions chimiques, ce qui est essentiel pour créer des médicaments ayant des activités spécifiques souhaitées .

Agent aromatisant et parfumant : Ce composé a des usages fonctionnels comme agent aromatisant et parfumant, conférant une odeur et un goût de type noisette. Il est utilisé dans la formulation des parfums et des arômes alimentaires pour ajouter une senteur et un goût fruités, frais et de type noix de noyer distincts .

Réactif biochimique : En tant que réactif biochimique, le 2-éthyl-3-oxopentanoate de méthyle est utilisé dans la recherche liée aux sciences de la vie. Il joue un rôle dans diverses analyses biochimiques où il peut être utilisé pour étudier la cinétique enzymatique ou comme substrat dans les milieux de culture microbiologique .

Ingrédient parfumant : L’utilisation du 2-éthyl-3-oxopentanoate de méthyle comme ingrédient parfumant est remarquable pour son profil olfactif original. Il est utilisé en parfumerie pour créer des parfums au caractère frais et innovant .

Outil de recherche chimique : En recherche chimique, ce composé est utilisé comme outil pour comprendre la structure moléculaire et la réactivité. Il est utilisé dans des études qui explorent les propriétés des acides bêta-cétoniques et de leurs dérivés, contribuant à notre connaissance du comportement chimique .

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 2-ethyl-3-oxopentanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as branched-chain aminotransferases, which are involved in the metabolism of branched-chain amino acids. The interaction between methyl 2-ethyl-3-oxopentanoate and these enzymes facilitates the transamination process, where the amino group is transferred from an amino acid to a keto acid. This interaction is crucial for the synthesis and degradation of amino acids, impacting various metabolic pathways .

Cellular Effects

Methyl 2-ethyl-3-oxopentanoate influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can alter the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell. Additionally, methyl 2-ethyl-3-oxopentanoate can impact cellular metabolism by serving as a substrate for enzymatic reactions, thereby affecting the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of methyl 2-ethyl-3-oxopentanoate involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing the conversion of substrates to products. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions at the molecular level are critical for the regulation of metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-ethyl-3-oxopentanoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products of methyl 2-ethyl-3-oxopentanoate can accumulate, potentially leading to long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies, where prolonged exposure to the compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of methyl 2-ethyl-3-oxopentanoate vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity by serving as a substrate for enzymatic reactions. At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxic or adverse effects at high doses include oxidative stress, disruption of cellular membranes, and apoptosis .

Metabolic Pathways

Methyl 2-ethyl-3-oxopentanoate is involved in several metabolic pathways, including the catabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferases and dehydrogenases, which facilitate its conversion to other metabolites. These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of key metabolites. Additionally, methyl 2-ethyl-3-oxopentanoate can influence the synthesis of secondary metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, methyl 2-ethyl-3-oxopentanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of methyl 2-ethyl-3-oxopentanoate within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of methyl 2-ethyl-3-oxopentanoate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the mitochondria, where it participates in metabolic reactions, or to the cytosol, where it interacts with enzymes involved in amino acid metabolism. The localization of methyl 2-ethyl-3-oxopentanoate is crucial for its activity and function within the cell .

Propriétés

IUPAC Name |

methyl 2-ethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAUXMQNDHABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469900 | |

| Record name | Methyl 2-ethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32493-32-6 | |

| Record name | Methyl 2-ethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)